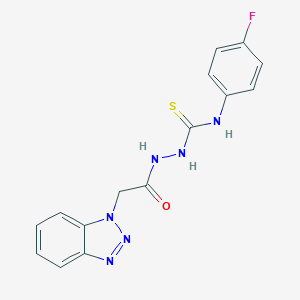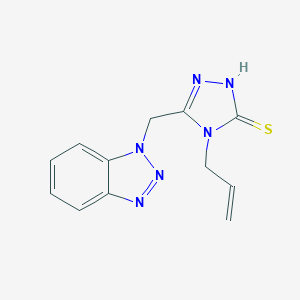
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, also known as BTA-FA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to disrupt the cell membrane integrity of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been shown to induce oxidative stress in cancer cells, leading to their death. It also inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity against various cancer cell lines. It also exhibits low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research on 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, which can provide insights into its potential applications in cancer therapy and antimicrobial agents. Further studies can also explore the potential of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide as a drug delivery system for targeted cancer therapy.
Métodos De Síntesis
The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 4-fluoroaniline, 1H-1,2,3-benzotriazole, and thiosemicarbazide in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline powder that is purified using recrystallization.
Propiedades
Fórmula molecular |
C15H13FN6OS |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H13FN6OS/c16-10-5-7-11(8-6-10)17-15(24)20-19-14(23)9-22-13-4-2-1-3-12(13)18-21-22/h1-8H,9H2,(H,19,23)(H2,17,20,24) |
Clave InChI |
ICADMNLDXYCYNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)



![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)